5-Thiazolemethanamine, N-ethyl-
Description
5-Thiazolemethanamine, N-ethyl- is a heterocyclic organic compound featuring a thiazole ring substituted with a methanamine group at the 5-position, where the amine nitrogen is further substituted with an ethyl group. Thiazole derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and physicochemical properties.
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-2-7-3-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
LPMZQERTULHOPE-UHFFFAOYSA-N |
SMILES |
CCNCC1=CN=CS1 |
Canonical SMILES |
CCNCC1=CN=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 5-Thiazolemethanamine, N-ethyl- with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic outcomes. Key analogs include thiazolemethanamine derivatives and thiazolidinones (a related subclass with additional functional groups).
Structural and Functional Group Variations
5-Thiazolemethanamine, N-ethyl- (Target Compound) :
- Core structure : Thiazole ring (5-membered with S and N atoms).
- Substituents : Methanamine at position 5; ethyl group on the amine.
- Hypothesized molecular formula: C₆H₁₀N₂S (based on structural analogs).
5-Thiazolemethanamine, 2-ethoxy-N-methyl- ():
- Core structure : Thiazole ring with methanamine at position 5.
- Substituents : Ethoxy group at position 2; methyl group on the amine.
- Molecular formula : C₇H₁₂N₂OS.
- Molar mass : 172.25 g/mol.
- Key difference: Ethoxy substitution on the thiazole ring and smaller N-alkyl group (methyl vs. ethyl).
- Thiazolidinone Derivatives (, Compounds 9–13): Core structure: Thiazolidinone (5-membered with S, N, and a ketone). Substituents: Varied aromatic or heteroaromatic groups (e.g., 4-chlorobenzylidene, indol-3-ylmethylene). Functional groups: Thioxo (C=S) and oxo (C=O) groups. Example: Compound 9 (C₁₉H₁₅ClN₂O₂S₃) has a 4-chlorobenzylidene substituent and a methoxyphenyl acetamide side chain.
Physicochemical Properties
Observations :
- Thiazolidinones () exhibit higher molecular weights and melting points due to extended conjugation and aromatic substituents.
- Bulky or electron-withdrawing groups (e.g., nitro, chloro) correlate with lower yields (e.g., 53% for Compound 12 vs. 90% for Compound 9) .
- Ethoxy substitution () likely enhances solubility compared to halogenated or nitro-substituted analogs.
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